Product packaging for 3'-Iodo-5'-bromoacetophenone(Cat. No.:CAS No. 1003712-14-8)

3'-Iodo-5'-bromoacetophenone

Cat. No.: B3032051
CAS No.: 1003712-14-8
M. Wt: 324.94 g/mol
InChI Key: ZTUMZGVEBVJSBY-UHFFFAOYSA-N
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Description

Significance of Halogenated Acetophenones as Synthetic Intermediates

Halogenated acetophenones are important intermediates in organic synthesis, widely utilized in the production of fine chemicals such as pharmaceuticals, pesticides, and dyes. patsnap.com Their utility stems from the reactivity of both the carbonyl group and the halogen substituents. The α-haloketone moiety, in particular, is a key precursor for a diverse range of heterocyclic compounds, some of which exhibit significant biological activity. researchgate.netmdpi.com The presence of two electrophilic centers, the α-halocarbon and the carbonyl carbon, makes these compounds pivotal starting materials for constructing complex molecular architectures. researchgate.net

The introduction of halogen atoms can also modulate the biological activity and metabolic stability of molecules, making halogenated acetophenones attractive building blocks in medicinal chemistry. researchgate.net For instance, α-bromo, α-chloro, and α-iodo ketones are key precursors for several blockbuster pharmacological compounds. mdpi.com The development of greener and more efficient methods for synthesizing these intermediates, such as visible-light-mediated halogenation, is an active area of research. rsc.org

Overview of Dihaloacetophenone Architectures in Contemporary Research

Dihaloacetophenones, which possess two halogen atoms, offer even greater synthetic versatility. The α,α-dihalocarbonyl group is a privileged scaffold in medicinal chemistry due to its chemical and metabolic stability, as well as its lipophilicity. researchgate.net These structures are found in numerous natural products and are used as key building blocks for developing novel synthetic strategies. researchgate.net

Recent research has focused on the electrochemical synthesis of α,α-dihaloacetophenones from terminal alkynes, providing a sustainable and efficient route to these valuable compounds. mdpi.comrsc.org These methods often allow for the simultaneous introduction of two halogen atoms, leading to the formation of α,α-dibromo or α,α-dichloro aryl ketones. mdpi.comdntb.gov.ua The resulting dihaloketones are not only important intermediates for further transformations but have also been investigated for their own biological activities, such as potential anticancer agents targeting pyruvate (B1213749) dehydrogenase kinase. dntb.gov.ua

Research Landscape of 3'-Iodo-5'-bromoacetophenone and Related Structures

This compound is a specific dihaloacetophenone with distinct iodine and bromine atoms on the aromatic ring. This unique substitution pattern makes it a valuable tool for selective cross-coupling reactions, where the differential reactivity of the carbon-iodine and carbon-bromine bonds can be exploited to introduce different functional groups in a stepwise manner.

The synthesis of such specifically substituted acetophenones often involves electrophilic halogenation. For instance, the bromination of acetophenone (B1666503) derivatives can be achieved using various brominating agents, with reaction conditions influencing the position of halogenation. orgsyn.orgresearchgate.net Similarly, iodination can be carried out using reagents like iodine(III) tris(trifluoroacetate), with the substitution pattern on the aromatic ring directing the position of the incoming iodine atom. oup.com

The chemical properties and reactivity of this compound make it a subject of interest in the development of novel synthetic methodologies and the creation of complex molecular targets. Its structure and properties are well-characterized, with data available in public chemical databases. nih.gov

Chemical Profile of this compound

Identifier Value
IUPAC Name 1-(3-bromo-5-iodophenyl)ethanone nih.gov
Molecular Formula C8H6BrIO nih.gov
Molecular Weight 324.94 g/mol nih.gov
CAS Number 1003712-14-8 nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6BrIO B3032051 3'-Iodo-5'-bromoacetophenone CAS No. 1003712-14-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-bromo-5-iodophenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrIO/c1-5(11)6-2-7(9)4-8(10)3-6/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTUMZGVEBVJSBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC(=C1)I)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrIO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00641013
Record name 1-(3-Bromo-5-iodophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00641013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1003712-14-8
Record name 1-(3-Bromo-5-iodophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00641013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 Iodo 5 Bromoacetophenone and Analogues

Synthesis of Acetophenone (B1666503) Derivatives as Precursors

The synthesis of appropriately substituted acetophenones is a crucial prerequisite for the preparation of the target molecule.

Preparation of Mono- and Dihaloacetophenones

Mono- and dihaloacetophenones are important intermediates. 3-Bromoacetophenone can be prepared by the direct bromination of acetophenone using bromine and aluminum chloride as a catalyst. orgsyn.org It's crucial to use at least one equivalent of aluminum chloride to ensure nuclear halogenation occurs over side-chain halogenation. orgsyn.org The reaction of acetophenone with bromine in the presence of aluminum chloride yields 3-bromoacetophenone. orgsyn.org 3'-Iodoacetophenone can be synthesized from 3-aminoacetophenone via a Sandmeyer-like reaction or from 3-iodobenzoyl chloride and a methylating agent. chemdad.comcymitquimica.com

The synthesis of dihaloacetophenones where the halogens are different, such as 3'-Iodo-5'-bromoacetophenone, would typically involve a stepwise introduction of the halogen atoms. For example, one could start with a monohalogenated acetophenone and introduce the second halogen.

Introduction of the Acetyl Moiety onto Halogenated Aromatic Scaffolds

The Friedel-Crafts acylation is a powerful method for introducing an acetyl group onto an aromatic ring. masterorganicchemistry.com To synthesize this compound, one could perform a Friedel-Crafts acylation on 1-bromo-3-iodobenzene (B1265593) using acetyl chloride and a Lewis acid catalyst like aluminum chloride. google.comrsc.org The halogen atoms on the benzene (B151609) ring are deactivating, which can make the reaction conditions more demanding. The regioselectivity will be directed by the existing halogens to the position meta to both.

The acetylation of various dihalobenzenes has been studied, and the position of acylation is influenced by the nature of the halogens. rsc.org In the case of 1-bromo-3-iodobenzene, the acetyl group would be directed to the 5-position, yielding 3'-Bromo-5'-iodoacetophenone.

Substrate Acylating Agent Catalyst Product
1-Bromo-3-iodobenzeneAcetyl ChlorideAlCl₃3'-Bromo-5'-iodoacetophenone
Bromobenzene (B47551)Acetyl ChlorideAlCl₃3'-Bromoacetophenone (B146053)

Alpha-Halogenation of Acetophenone Frameworks

The introduction of a halogen atom at the alpha-position of the acetyl group in acetophenones is a common transformation. openstax.orgpressbooks.pub This reaction typically proceeds via an enol or enolate intermediate. openstax.org For instance, 2-bromo-1-(3-bromophenyl)ethanone can be synthesized from 3'-bromoacetophenone. biosynth.com

Acid-catalyzed halogenation of ketones, such as acetophenones, generally leads to the substitution of a single alpha-hydrogen. pressbooks.pub The reaction of acetophenone with bromine in acetic acid is a classic example. openstax.org This method can be applied to halogenated acetophenone derivatives. For example, 2-bromo-3'-bromoacetophenone can be prepared by reacting 3'-bromoacetophenone with a brominating agent. biosynth.com Similarly, α-iodination can be achieved using iodine in the presence of an oxidizing agent or a catalyst. mdpi.com The synthesis of 2-chloro-3'-bromoacetophenone has been reported via the α-chlorination of m-bromoacetophenone. google.com

The use of N-bromosuccinimide (NBS) is a common method for α-bromination. For example, 2-bromo-3'-methoxyacetophenone can be prepared by reacting 3-methoxyacetophenone with NBS in acetic acid. google.com

Substrate Halogenating Agent Conditions Product
AcetophenoneBromine/Acetic Acid-α-Bromoacetophenone
3'-BromoacetophenoneBromine-2-Bromo-3'-bromoacetophenone
m-BromoacetophenoneN-chlorosuccinimide (NCS)Acetic acid, benzoyl peroxide, reflux2-Chloro-3'-bromoacetophenone
3-MethoxyacetophenoneN-bromosuccinimide (NBS)Acetic acid, room temperature2-Bromo-3'-methoxyacetophenone

Selective α-Bromination Methodologies

The α-bromination of carbonyl compounds is a foundational transformation in organic chemistry, yielding α-bromo ketones that are valuable precursors for a wide range of molecules, including various heterocycles. shodhsagar.comsci-int.com The primary challenge in the α-bromination of acetophenones is achieving high selectivity for the mono-brominated product over di- or poly-brominated species, as well as preventing undesired aromatic ring bromination. researchgate.net

Acid-catalyzed bromination is a common approach. Under acidic conditions, the acetophenone derivative undergoes tautomerization to its enol form. This enol then acts as a nucleophile, attacking molecular bromine in an electrophilic addition. A subsequent deprotonation yields the α-bromoacetophenone. researchgate.net The selectivity for mono- versus di-bromination can often be controlled by the stoichiometry of the brominating agent and other reaction conditions. sci-int.com For instance, using one equivalent of bromine under carefully controlled conditions can favor the formation of the α-bromo product. quora.com

Alternative reagents to molecular bromine, such as N-bromosuccinimide (NBS), are frequently used to improve selectivity and for their ease of handling. shodhsagar.comsci-int.com NBS-mediated brominations can be initiated by radical initiators or photochemically, or they can proceed via an ionic pathway catalyzed by acids like p-toluenesulfonic acid (p-TsOH). shodhsagar.comresearchgate.net The choice of solvent and catalyst is critical in directing the reaction towards the desired mono-brominated product.

Investigation of Brominating Reagents and Optimized Conditions

A variety of brominating agents have been systematically investigated to optimize the synthesis of α-bromoacetophenones. Each reagent system offers distinct advantages concerning selectivity, safety, and reaction efficiency.

Pyridine Hydrobromide Perbromide (PHPB): This reagent is a stable, solid source of bromine, making it a safer and more convenient alternative to liquid bromine. nih.govsci-hub.se It has been successfully employed for the α-bromination of various acetophenone derivatives. researchgate.netnih.gov Research has shown that factors like reaction temperature, time, and the molar ratio of the substrate to PHPB are critical for maximizing the yield of the mono-brominated product. For example, in the bromination of 4-chloroacetophenone using PHPB in acetic acid, optimal results were achieved at 90 °C with a substrate to brominating agent molar ratio of 1.0:1.1. researchgate.netnih.gov This method is noted for its high yield, cost-effectiveness, and repeatability. nih.gov While not improving reaction yields in all cases compared to molecular bromine, its primary benefit lies in its reduced toxicity and non-corrosive nature. nih.gov

Sodium Bromate (B103136)/Bisulfite Systems: An environmentally benign approach to bromination involves the in-situ generation of hypobromous acid (HOBr) from the reaction of sodium bromate (NaBrO₃) with sodium bisulfite (NaHSO₃). google.comniscpr.res.in This system operates in an aqueous medium, reducing the need for organic solvents and thereby minimizing pollution. google.com The reaction conditions are generally mild, with temperatures typically ranging from 30-90°C and reaction times from 2-9 hours. google.com The stoichiometry between the substituted acetophenone, bromate, and bisulfite is a key parameter to control. A patent for this method highlights its excellent regioselectivity, high product purity, and suitability for large-scale production. google.com

The table below summarizes optimized conditions found for the α-bromination of various acetophenone derivatives using different reagent systems.

SubstrateBrominating ReagentSolventCatalyst/ConditionsYield (%)Reference
4-ChloroacetophenonePyridine Hydrobromide PerbromideAcetic Acid90 °C, 1.0:1.1 molar ratio>80 nih.gov
p-MethylacetophenoneSodium Bromate/Sodium BisulfiteWater/n-Hexane50 °C, 9 hours70 google.com
p-BromoacetophenoneSodium Bromate/Sodium BisulfiteWater/Ethyl Acetate90 °C, 2 hours85 google.com
AcetophenoneN-Bromosuccinimide (NBS)Acetonitrilep-Toluenesulfonic acid (p-TsOH)High shodhsagar.com
AcetophenoneBr₂Acetic AcidMicrowave, 5 hModerate to Excellent mdpi.com

Modular Synthetic Approaches to Diverse Halogenated Acetophenones

Modular strategies are essential for creating a library of diverse halogenated acetophenones, which are valuable in medicinal chemistry and materials science. These approaches allow for the systematic variation of halogen substitution patterns on the aromatic ring.

Construction of Chalcone (B49325) Derivatives from Substituted Iodoacetophenones

Chalcones, or 1,3-diaryl-2-propen-1-ones, are important synthetic intermediates for various heterocyclic compounds, such as flavonoids. They are typically synthesized via the Claisen-Schmidt condensation, which involves the base-catalyzed reaction between a substituted acetophenone and a substituted benzaldehyde (B42025). researchgate.netrjptonline.org

The use of halogenated, and specifically iodinated, acetophenones as starting materials allows for the introduction of halogens into the resulting chalcone framework. For instance, p-iodoacetophenone can be condensed with various benzaldehyde derivatives in the presence of a base like sodium hydroxide (B78521) in an ethanol (B145695) solution to produce iodinated chalcones. researchgate.netrjptonline.org Similarly, 2-hydroxy-3-iodo-5-methyl acetophenone has been used to synthesize a range of iodo-chalcones. researchgate.net The presence of the iodo-substituent in the chalcone product offers a reactive site for further functionalization, for example, through cross-coupling reactions. Studies have successfully synthesized compounds like (E)-3-(2-hydroxy-5-iodophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one, demonstrating the viability of this modular approach. nih.gov

The general scheme for this reaction is presented below:

Scheme 1: General synthesis of chalcones from substituted acetophenones.

Synthesis of Complex Polyhalogenated Acetophenones

The synthesis of acetophenones bearing multiple halogen atoms requires strategic and often multi-step approaches. One common method involves the direct halogenation of an acetophenone derivative. For example, 3-bromoacetophenone can be prepared by the Friedel-Crafts acylation of benzene followed by nuclear bromination, where the conditions are controlled to favor halogenation on the aromatic ring rather than the side chain. orgsyn.org

For more complex patterns, such as in the precursor to this compound, a sequence of reactions is necessary. A symmetry-inspired strategy has been used for the synthesis of complex polyhalogenated heterocycles, starting from building blocks like 3,5-dibromo-2-pyrone and employing site-selective cross-coupling reactions. nih.gov Although not directly applied to acetophenones in the cited study, this principle of using polyhalogenated starting materials and selectively functionalizing different positions is a powerful tool.

The preparation of 4-substituted 2-hydroxy-5-iodoacetophenones has been achieved through the direct iodination of the corresponding 4-substituted 2-hydroxyacetophenones using N-iodosuccinimide and p-toluenesulfonic acid. mdpi.com This demonstrates a modular route to polyhalogenated acetophenones where one halogen is introduced first, followed by the selective introduction of a second halogen at a different position. Such methods provide access to a wide array of complex polyhalogenated acetophenones for various synthetic applications.

Advanced Reactivity and Transformation Chemistry of 3 Iodo 5 Bromoacetophenone

Cross-Coupling Reactions

Cross-coupling reactions are powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds. For 3'-Iodo-5'-bromoacetophenone, the differential reactivity of the aryl-iodide and aryl-bromide bonds is a key feature, enabling regioselective modifications.

Palladium catalysts are paramount in mediating a wide array of cross-coupling reactions, offering mild conditions and broad functional group compatibility. nih.gov

The Suzuki-Miyaura reaction, which couples organoboron compounds with organic halides, is a cornerstone of modern organic synthesis. thermofisher.com It is widely used for creating carbon-carbon bonds to form biaryl compounds, which are prevalent in natural products and pharmaceuticals. ikm.org.my The reaction generally proceeds under mild conditions and demonstrates tolerance to a wide range of functional groups. thermofisher.com The catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by transmetalation with a boronic acid derivative and subsequent reductive elimination to yield the coupled product. thermofisher.com

The differential reactivity of the C-I and C-Br bonds in this compound allows for selective Suzuki-Miyaura couplings. The C-I bond is more reactive towards oxidative addition to the palladium catalyst than the C-Br bond. This selectivity enables the initial coupling to occur at the 3'-iodo position, leaving the 5'-bromo position available for subsequent transformations. For instance, coupling with various arylboronic acids can be achieved at the iodo-substituted position while preserving the bromo substituent. mdpi.com

Table 1: Suzuki-Miyaura Reaction Parameters

Parameter Condition
Catalyst Pd(OAc)₂, Pd(PPh₃)₄
Ligand SPhos, PPh₃
Base K₂CO₃, Na₂CO₃, Cs₂CO₃
Solvent Toluene, Water/Acetone, DMF

| Temperature | Room Temperature to 140°C |

This table summarizes common conditions for Suzuki-Miyaura reactions. Specific conditions for this compound would require experimental optimization.

The presence of the electron-withdrawing acetyl group makes the aromatic ring of bromoacetophenones electron-deficient, influencing their reactivity in arylation reactions. While direct C-H arylation is a growing field, cross-coupling reactions remain a primary method for the arylation of haloacetophenones. In the context of this compound, after an initial reaction at the more reactive iodo position, the remaining 5'-bromoacetophenone moiety can undergo a second arylation.

Studies on similar structures like 4-bromoacetophenone have shown successful arylation with benzene (B151609) in the presence of a photoredox catalyst. researchgate.net Palladium-catalyzed cross-coupling reactions of 4-bromoacetophenone with various boronic acids have also been extensively studied, demonstrating high yields of the corresponding biaryl ketones. researchgate.netfluorine1.ru These methodologies are applicable to the bromo-position of the functionalized derivatives of this compound.

A significant advantage of palladium-catalyzed cross-coupling reactions is their high degree of functional group tolerance. mdpi.com The ketone moiety in this compound is generally well-tolerated under the conditions typically employed for Suzuki-Miyaura and other palladium-catalyzed couplings. acs.org This tolerance avoids the need for protection and deprotection steps, which streamlines the synthetic process. Research has shown that even in complex molecules, ketone groups remain intact during these transformations. nih.govacs.org For example, the Suzuki-Miyaura coupling of 4-bromoacetophenone proceeds efficiently without any undesired reactions at the ketone group. acs.org This robust tolerance is crucial for the synthesis of complex molecules where multiple functional groups are present. organic-chemistry.org

The combination of nickel catalysis and photoredox catalysis has emerged as a powerful tool for forming carbon-carbon bonds under mild conditions. chemrxiv.org This dual catalytic system can activate aryl halides, including aryl iodides, for coupling with other electrophiles. chemrxiv.orgorganic-chemistry.org The process often involves the generation of radical intermediates from the aryl iodide upon single-electron transfer from an excited photocatalyst. nih.gov These radicals can then engage in the nickel catalytic cycle. organic-chemistry.org

This methodology offers an alternative to traditional palladium-catalyzed reactions and can sometimes provide complementary reactivity. For this compound, a nickel/photoredox-catalyzed approach could be employed for the selective functionalization of the C-I bond. nih.gov This method is particularly valuable for coupling with partners that may be challenging in palladium-based systems. The reaction conditions are typically mild, often using visible light at room temperature, which further enhances functional group compatibility. rsc.orgrsc.org

Palladium-Catalyzed Carbon-Carbon Bond Formations

Carbonylation Reactions

Carbonylation reactions introduce a carbonyl group (C=O) into an organic molecule, often using carbon monoxide (CO) as the carbonyl source. Palladium-catalyzed carbonylative cross-coupling of aryl halides is an efficient method for synthesizing aryl ketones and other carbonyl compounds. nih.gov This process typically involves the oxidative addition of the aryl halide to a Pd(0) species, followed by CO insertion into the aryl-palladium bond to form an aroyl-palladium complex. This intermediate then reacts with a suitable nucleophile to yield the final carbonylated product. nih.gov

For this compound, selective carbonylation at the more reactive iodo-position is feasible. This would lead to the formation of a keto-ester or a keto-amide, depending on the nucleophile used (an alcohol or an amine, respectively). The development of visible light photoredox-catalyzed carbonylation offers a milder alternative to traditional high-pressure methods. core.ac.uk This approach allows for the generation of aryl radicals from aryl halides, which can then be trapped by carbon monoxide. core.ac.uk

Table 2: Mentioned Compound Names

Compound Name
This compound
4-bromoacetophenone
Benzene

This table lists the chemical compounds mentioned in the article.

Palladium-Catalyzed Alkoxycarbonylation of Aryl Halides

Palladium-catalyzed alkoxycarbonylation is a powerful method for converting aryl halides into valuable aryl esters. In the context of dihalogenated substrates like this compound, the selective carbonylation of the more reactive C-I bond over the C-Br bond is a key feature.

The general mechanism for palladium-catalyzed alkoxycarbonylation of an aryl halide involves several key steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond to form an arylpalladium(II) complex.

CO Insertion: Carbon monoxide coordinates to the palladium center and subsequently inserts into the aryl-palladium bond, forming an aroylpalladium(II) complex.

Alcoholysis: The alcohol nucleophile attacks the aroylpalladium complex, leading to the formation of the ester product and a hydridopalladium(II) species.

Reductive Elimination: The catalyst is regenerated by the reductive elimination of HX, often facilitated by a base.

Systematic studies on the alkoxycarbonylation of analogous compounds like 4-bromoacetophenone have shown that reaction parameters such as temperature, CO pressure, solvent, and the nature of the base and ligand are critical for achieving high catalyst efficiency. researchgate.net For instance, higher temperatures (e.g., 130°C) and low CO pressures often lead to optimal results, with the neat alcohol serving as both the solvent and the reagent. researchgate.net Trialkylamines are commonly used as the base, and catalysts like Pd(PPh₃)₄ or a combination of PdCl₂(PhCN)₂ with a phosphine (B1218219) ligand are effective. researchgate.net

Mechanistic investigations into palladium-catalyzed carbonylations of alkyl bromides have suggested the potential involvement of radical intermediates, indicating a possible hybrid organometallic-radical pathway in some cases. organic-chemistry.org This involves bromine atom abstraction by the palladium catalyst, followed by radical addition or CO migratory insertion. organic-chemistry.org

Table 1: Key Parameters in Palladium-Catalyzed Alkoxycarbonylation of Aryl Halides

Parameter Typical Conditions/Observations
Catalyst Pd(0) complexes, e.g., Pd(PPh₃)₄, or in situ generated from Pd(II) precursors like PdCl₂(PhCN)₂ with phosphine ligands. researchgate.net
Ligand Phosphine ligands such as PPh₃ are commonly employed. researchgate.net
Solvent Often the alcohol reagent itself is used as the solvent. researchgate.net
Base Trialkylamines are frequently used to neutralize the generated acid. researchgate.net
Temperature Typically elevated, in the range of 100-130°C. researchgate.net
CO Pressure Low pressures of carbon monoxide are often sufficient. researchgate.net

Aminocarbonylation and Double Carbonylation Processes

Aminocarbonylation, the reaction of an aryl halide with an amine and carbon monoxide, provides a direct route to amides. rsc.org Similar to alkoxycarbonylation, the reaction with this compound would be expected to show high selectivity for the transformation of the C-I bond. The process can sometimes lead to the formation of α-ketoamides through a double carbonylation process, where two molecules of carbon monoxide are incorporated. rsc.org

The selectivity between mono- and double carbonylation is influenced by several factors, including CO pressure, temperature, solvent, the nature of the base, and the structure of the reactants. rsc.org For instance, in the aminocarbonylation of iodobenzene, the formation of α-ketoamides is often favored at higher CO pressures. semanticscholar.org The choice of ligand is also crucial; bidentate ligands like Xantphos can sometimes suppress double carbonylation, leading to selective formation of the amide. semanticscholar.org In the case of dihalogenated substrates, the more reactive aryl-iodide bond is typically the first to undergo aminocarbonylation. nih.gov

The general catalytic cycle for aminocarbonylation mirrors that of alkoxycarbonylation, with an amine acting as the nucleophile instead of an alcohol. For double carbonylation, the mechanism is more complex, involving the formation of an aroyl(carbamoyl)palladium(II) intermediate.

Nucleophilic Aromatic Substitution (SNAr) and Related Pathways

Nucleophilic aromatic substitution (SNAr) is a key reaction for the functionalization of aromatic rings, particularly those activated by electron-withdrawing groups. sioc-journal.cn The acetyl group in this compound acts as a meta-directing, electron-withdrawing group, which can influence the reactivity of the aryl halides towards nucleophilic attack.

The classic SNAr mechanism involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex, followed by the elimination of the leaving group. libretexts.orgdiva-portal.org The presence of electron-withdrawing groups, especially in the ortho and para positions relative to the leaving group, is crucial for stabilizing this intermediate and facilitating the reaction. pressbooks.pub

Hydroxylation of Aryl Halides Utilizing Hydroxide (B78521) Surrogates (e.g., Oxime Anions)

The direct hydroxylation of aryl halides via nucleophilic substitution can be challenging. However, the use of hydroxide surrogates, such as oxime anions, has emerged as a viable strategy. whiterose.ac.ukwhiterose.ac.uk In this approach, an oxime anion acts as the nucleophile, attacking the aryl halide. The resulting O-aryl oxime intermediate can then be cleaved under basic conditions to yield the corresponding phenol. whiterose.ac.uk This method has been successfully applied to a range of aryl halides, particularly those bearing electron-withdrawing groups. whiterose.ac.uk The reaction conditions are often mild, proceeding at temperatures as low as 30°C. whiterose.ac.uk

Radical-Nucleophilic Substitution (SRN1) Mechanisms

An alternative pathway for the substitution of aryl halides is the radical-nucleophilic substitution (SRN1) mechanism. chim.it This chain reaction is initiated by the formation of an aryl radical anion, which then fragments to produce an aryl radical and a halide ion. chim.it The aryl radical subsequently reacts with a nucleophile to form a new radical anion, which propagates the chain by transferring an electron to another molecule of the aryl halide substrate. chim.it

The SRN1 mechanism is particularly relevant for substrates that are not strongly activated towards SNAr, and it does not require the formation of a stabilized Meisenheimer intermediate. whiterose.ac.uk Mechanistic studies, including radical trapping experiments, have suggested that the hydroxylation of aryl halides with oxime anions can proceed, at least in part, through an SRN1 pathway. whiterose.ac.ukwhiterose.ac.uk The formation of charge-transfer complexes between the oxime anion and the aryl halide, which can be activated thermally or photochemically, is thought to play a role in initiating the radical process. whiterose.ac.ukrsc.org

Alkaline Hydrolysis Kinetics of Aryl Halide Analogues

Studies on the alkaline hydrolysis of aryl halide analogues, such as 3'-bromoacetophenone (B146053), provide insights into their reactivity towards nucleophilic attack by hydroxide ions. osti.gov The kinetics of these reactions are typically second-order, being first-order in both the aryl halide and the hydroxide ion. chemrxiv.org The presence of electron-withdrawing groups on the aromatic ring generally accelerates the rate of hydrolysis. osti.gov For example, kinetic data for the alkaline hydrolysis of various substituted bromobenzenes have been determined, allowing for a comparison of their relative reactivities. osti.gov

Table 2: Alkaline Hydrolysis Kinetics Parameters for Selected Aryl Halides

Compound Activation Energy (Ea) (kJ/mol) Pre-exponential Factor (A) (L/mol·s)
3'-bromoacetophenone 130 4.85 x 10¹⁰
p-bromobenzaldehyde 117 7.70 x 10¹⁰
1-bromo-2-nitrobenzene 107 2.87 x 10¹¹
1-bromo-4-nitrobenzene 108 2.13 x 10¹⁰

Data sourced from a study on tracer reactions for geothermal reservoirs. osti.gov

Reductive Transformations

The halogen atoms in this compound can be removed through reductive processes. The selective reduction of one halogen over the other is a potential synthetic strategy. Additionally, the ketone functionality can be reduced to a secondary alcohol.

Biocatalytic methods, for instance using garlic (Allium sativum), have been employed for the asymmetric reduction of prochiral ketones like 4'-bromoacetophenone (B126571) and 4'-iodoacetophenone (B82248) to their corresponding chiral alcohols. jbiochemtech.com Such methods offer an environmentally friendly approach to producing enantiomerically enriched products. jbiochemtech.com

Furthermore, the generation of aryl radicals from aryl halides under reductive conditions is a key step in certain C-C bond-forming reactions. For example, visible light photoredox catalysis can be used for the reductive activation of aryl halides. conicet.gov.ar The resulting aryl radicals can then participate in hydrogen abstraction or C-H arylation reactions. conicet.gov.ar Studies on 4'-bromoacetophenone have shown that it can be effectively reduced under these conditions, leading to the formation of acetophenone (B1666503). conicet.gov.ar

Debrominative Reduction of α-Bromoacetophenone Derivatives

The reduction of α-bromoacetophenone derivatives to their corresponding debrominated ketones is a well-established transformation. researchgate.net For instance, the reaction of α-bromoacetophenone with 2-phenyl-1,3-dimethylbenzimidazoline (BIH-Ph) in refluxing tetrahydrofuran (B95107) (THF) for 30 minutes results in a 95% yield of acetophenone. researchgate.net This process is believed to occur through a nucleophilic substitution mechanism where a hydride ion from BIH-Ph directly displaces the bromide at the α-carbon. researchgate.net

Dissolving metal reductions, often employing metals like lithium, sodium, or zinc in liquid ammonia, can also achieve the reductive cleavage of carbon-halogen bonds. imperial.ac.uk These reactions proceed through radical anion intermediates. imperial.ac.uk Additionally, hydride reagents such as lithium aluminum hydride (LiAlH₄) are capable of displacing halides from alkyl positions via an SN2 mechanism. imperial.ac.uk

The reactivity of α-bromoacetophenone derivatives in these reductions can be influenced by substituents. For example, α-methylation of α-bromoacetophenone derivatives has been observed to slow down the rate of reduction. researchgate.net

A study on the asymmetric intermolecular radical hydroalkylation catalyzed by 'ene'-reductases (EREDs) demonstrated the reduction of α-bromoacetophenone. nih.gov Although this reaction typically involves photoexcitation, it was hypothesized and shown that the reaction can proceed without it due to the modest reduction potential of α-bromoacetophenone (-0.74 V vs. SCE). nih.gov In this biocatalytic system, both the enzyme and an NADPH regeneration system are essential for the transformation. nih.gov Interestingly, α-chloroacetophenone, which is significantly less reducing (-1.44 V vs. SCE), also proved to be an effective substrate under these conditions, yielding the product in 49% yield. nih.gov

Debrominative Oxygenation Strategies

A method for the debrominative oxygenation of α-bromo-α,α-dialkyl-substituted carbonyl compounds to their α-hydroxy counterparts has been developed. researchgate.netniigata-u.ac.jpresearchgate.net This process involves stirring a solution of the α-bromocarbonyl compound with a 2-aryl-1,3-dimethylbenzimidazoline (BIH-Ar) at room temperature under an air atmosphere. researchgate.netniigata-u.ac.jp This leads to the formation of an α-hydroperoxy intermediate, which can then be reduced to the corresponding α-hydroxy compound using dimethyl sulfide (B99878) (Me₂S). researchgate.netniigata-u.ac.jpresearchgate.net

However, the outcome of the reaction is highly dependent on the substitution pattern at the α-carbon. While α-bromo-α,α-dialkyl-substituted carbonyls undergo oxygenation, the reaction of α-bromoacetophenone under identical conditions yields the α-hydrogenated product, acetophenone. researchgate.netniigata-u.ac.jpresearchgate.netniigata-u.ac.jp This significant difference in reactivity is attributed to steric effects. The presence of α-alkyl substituents hinders the hydrogen atom abstraction from the sterically crowded BIH-Ar by the α-keto-alkyl radical, making the reaction with molecular oxygen the preferred pathway. niigata-u.ac.jpresearchgate.netacs.org The key intermediates in both the reduction and oxygenation processes are α-keto-alkyl and benzimidazolyl radicals, which are generated via a dissociative electron transfer from BIH-Ar to the α-bromoketone substrate. niigata-u.ac.jpresearchgate.netacs.org

The nature of the 2-aryl substituent on the benzimidazoline reagent also influences the reaction outcome. For example, using bulkier 2-aryl substituents like 1-naphthyl, 2-naphthyl, 9-anthryl, and 1-pyrenyl exclusively leads to the formation of the α-hydroxy product. acs.org Conversely, the presence of a hydroxyl group on the phenyl ring of the benzimidazoline promotes the formation of the reduction product. acs.org

Reagent Systemα-Bromoacetophenone SubstrateProduct(s)Key Factors
2-Aryl-1,3-dimethylbenzimidazoline (BIH-Ar) / Airα-BromoacetophenoneAcetophenone (reduction)Unsubstituted α-carbon favors hydrogenation. researchgate.netniigata-u.ac.jpresearchgate.net
2-Aryl-1,3-dimethylbenzimidazoline (BIH-Ar) / Airα-Bromo-α,α-dialkylacetophenoneα-Hydroxyacetophenone (oxygenation)Steric hindrance from α-alkyl groups favors oxygenation. niigata-u.ac.jpresearchgate.netacs.org
BIH-Ar with bulky 2-aryl groups / Airα-Bromo-α,α-dialkylacetophenoneα-HydroxyacetophenoneIncreased steric bulk on the reagent promotes oxygenation. acs.org
BIH-Ar with hydroxyl-substituted phenyl group / Airα-Bromo-α,α-dialkylacetophenoneReduction productElectronic effects of the reagent substituent influence the pathway. acs.org

Functional Group Interconversions of Halogen Substituents

The presence of both bromo and iodo groups on the aromatic ring of this compound allows for selective transformations, enabling the synthesis of a variety of other functionalized molecules.

The differential reactivity of aryl-iodine and aryl-bromine bonds is a cornerstone of selective cross-coupling reactions. Generally, the order of reactivity for halides in SN2 reactions is I > Br > Cl. vanderbilt.edu This principle extends to many transition metal-catalyzed reactions, where the carbon-iodine bond is typically more reactive than the carbon-bromine bond.

For instance, in palladium-catalyzed carbonylation reactions of ortho-phenylene dihalides, the selective aminocarbonylation of the iodo-aryl moiety can be achieved. mdpi.com Similarly, Suzuki-Miyaura cross-coupling reactions of heteroaryl polyhalides often show selectivity based on the halide, with the more reactive halide participating in the initial oxidative addition step. rsc.org However, this selectivity can be influenced by the electronic properties of the aromatic ring and the reaction conditions, including the choice of palladium catalyst and ligands. rsc.org In some cases, the intrinsic electrophilicity of a particular carbon atom in a heteroaromatic system can override the expected halide reactivity order. rsc.org

Recent advancements have led to the development of nickel-catalyzed cross-electrophile coupling reactions that exhibit high selectivity for C-I bond activation over C-Br bonds in bromo(iodo)arenes for coupling with alkyl bromides. researchgate.net This selectivity allows for the construction of complex molecules in a controlled manner. researchgate.net

Aryl halides are versatile precursors for a wide array of functional groups. nih.govprinceton.edu These transformations are fundamental in organic synthesis and are crucial for creating diverse aromatic scaffolds. princeton.edu

Common functional group interconversions starting from aryl halides include:

Formation of C-C bonds: Cross-coupling reactions like Suzuki-Miyaura, Heck, and Sonogashira reactions utilize aryl halides to form new carbon-carbon bonds.

Formation of C-N bonds: Buchwald-Hartwig amination allows for the synthesis of arylamines from aryl halides.

Formation of C-O bonds: The synthesis of aryl ethers can be achieved through reactions like the Ullmann condensation or palladium-catalyzed etherification.

Conversion to other halides: The Finkelstein reaction can be used to convert aryl chlorides or bromides to aryl iodides using sodium iodide in acetone. vanderbilt.edu

Formation of organometallic reagents: Aryl halides can be converted to Grignard reagents (ArMgX) or organolithium compounds (ArLi), which are powerful nucleophiles for further synthetic transformations.

The generation of aryl radicals from aryl halides, often initiated by reagents like AIBN/n-Bu₃SnH or through photoredox catalysis, provides another avenue for functional group interconversion and C-C bond formation. nih.gov Furthermore, aryl carboxylic acids, which can be seen as synthetic equivalents of aryl halides, can be converted to various aryl halides through decarboxylative halogenation methods. princeton.edu

Starting Functional GroupReagents/Reaction TypeResulting Functional Group
Aryl Iodide/BromideOrganoboron compound / Pd catalyst (Suzuki-Miyaura)Aryl-Aryl/Alkyl
Aryl Iodide/BromideAmine / Pd catalyst (Buchwald-Hartwig)Arylamine
Aryl Iodide/BromideAlcohol / Cu or Pd catalyst (Ullmann/Buchwald-Hartwig)Aryl Ether
Aryl Bromide/ChlorideNaI / Acetone (Finkelstein)Aryl Iodide
Aryl Iodide/BromideMg / EtherArylmagnesium Halide (Grignard)
Aryl Iodide/Bromiden-BuLiAryllithium

Spectroscopic Characterization in Research Contexts

Advanced Nuclear Magnetic Resonance (NMR) Studies

NMR spectroscopy is a powerful method for determining the precise structure of organic molecules. For 3'-Iodo-5'-bromoacetophenone, various NMR techniques can be employed to define its regiochemistry and study its behavior in solution.

Elucidation of Structure and Regiochemistry via ¹H and ¹³C NMR Spectroscopy

¹H NMR Spectroscopy:

In the ¹H NMR spectrum, the aromatic region would be of particular interest. The three aromatic protons would appear as distinct signals due to their different chemical environments. Based on the analysis of 3'-bromoacetophenone (B146053) asu.edu, the proton situated between the two halogen atoms (H-4') would likely be the most deshielded, appearing at the lowest field. The other two aromatic protons (H-2' and H-6') would also show characteristic shifts and coupling patterns. The methyl protons of the acetyl group would appear as a singlet, typically in the range of δ 2.5-2.6 ppm.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum provides direct information about the carbon skeleton. weebly.comchemicalbook.com The carbonyl carbon is typically the most downfield signal, appearing in the range of 190-200 ppm. libretexts.org The chemical shifts of the aromatic carbons are influenced by the inductive and resonance effects of the bromo, iodo, and acetyl substituents. weebly.comresearchgate.net Carbons directly bonded to the halogens (C-3' and C-5') would experience significant shifts. The electronegativity and heavy atom effect of iodine and bromine would lead to distinct chemical shifts for these carbons. msu.eduorganicchemistrydata.org The remaining aromatic carbons and the methyl carbon would also have characteristic chemical shifts.

A hypothetical ¹³C NMR data table for this compound, extrapolated from data for related compounds and general substituent effects, is presented below.

Carbon AtomPredicted Chemical Shift (δ, ppm)
C=O~196
C-1'~140
C-2'~130
C-3' (C-Br)~122
C-4'~138
C-5' (C-I)~95
C-6'~135
-CH₃~26

Note: These are predicted values based on additivity rules and data from monosubstituted acetophenones. Actual experimental values may vary.

Application of NMR in Kinetic Monitoring of Reaction Processes

NMR spectroscopy is a valuable tool for monitoring the progress of chemical reactions in real-time, allowing for the determination of reaction kinetics. uoregon.eduox.ac.ukmagritek.com By acquiring spectra at regular intervals, the disappearance of reactant signals and the appearance of product signals can be quantified. uoregon.eduresearchgate.net

For reactions involving this compound, such as nucleophilic substitution or reduction of the ketone, ¹H NMR can be used to follow the change in concentration of the starting material and products over time. For instance, in a reduction reaction, the singlet corresponding to the methyl protons of the acetyl group in the starting material would decrease in intensity, while new signals corresponding to the methyl and methine protons of the resulting alcohol would appear and grow. researchgate.net This allows for the calculation of reaction rates and the elucidation of reaction mechanisms. The choice of an appropriate deuterated solvent that does not interfere with the signals of interest is crucial for such studies. uoregon.edu

Dynamic NMR for Prototropic Tautomeric Equilibria in Related Systems

Dynamic NMR (DNMR) is used to study molecular processes that occur at rates comparable to the NMR timescale, such as conformational changes and tautomeric equilibria. libretexts.org Keto-enol tautomerism is a fundamental concept in carbonyl chemistry, and while acetophenones generally exist predominantly in the keto form, the equilibrium can be influenced by substituents and solvent. asu.eduscirp.orgresearchgate.net

In the case of acetophenone (B1666503) derivatives, DNMR techniques could be employed to study the kinetics of keto-enol tautomerism, particularly if the enol form is stabilized by specific substituents or solvent interactions. researchgate.net Although specific DNMR studies on this compound are not documented, studies on related systems demonstrate the utility of this technique. scirp.org By monitoring changes in the NMR spectrum as a function of temperature, it is possible to determine the thermodynamic and kinetic parameters of the tautomeric interconversion. asu.edulibretexts.org

Vibrational Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a key technique for identifying functional groups in a molecule based on their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy of Carbonyl Stretching Bands

The most prominent feature in the IR spectrum of an acetophenone derivative is the strong absorption band corresponding to the stretching vibration of the carbonyl (C=O) group. libretexts.orgmsu.edupg.edu.plspcmc.ac.inspectroscopyonline.com This band typically appears in the region of 1650-1750 cm⁻¹. libretexts.org For acetophenone itself, the carbonyl stretch is observed around 1691 cm⁻¹ in carbon tetrachloride solution. libretexts.org

The position of the carbonyl stretching frequency is sensitive to the electronic effects of the substituents on the aromatic ring. Electron-withdrawing groups, such as halogens, generally increase the C=O stretching frequency due to their inductive effect, which strengthens the carbonyl bond. libretexts.org Therefore, for this compound, the carbonyl stretching frequency is expected to be higher than that of unsubstituted acetophenone.

CompoundCarbonyl Stretching Frequency (ν C=O, cm⁻¹)
Acetophenone~1691
3'-Bromoacetophenone>1691 (predicted)
3'-Iodoacetophenone>1691 (predicted)
This compound>1691 (predicted)

Note: The exact frequency will depend on the solvent and the combined electronic effects of the substituents.

Correlation of Spectroscopic Data with Electronic and Steric Substituent Effects

The spectroscopic data obtained from NMR and IR are directly correlated with the electronic and steric effects of the iodo and bromo substituents. In NMR spectroscopy, the electron-withdrawing nature of the halogens leads to a general downfield shift of the aromatic proton and carbon signals compared to benzene (B151609). weebly.commsu.edu The magnitude of this shift is dependent on the position of the nucleus relative to the substituents.

Electronic Spectroscopy (UV-Vis) in Mechanistic Investigations

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, serves as a valuable tool in elucidating the mechanisms of chemical reactions involving substituted acetophenones. technologynetworks.com This technique measures the absorption of UV or visible light by a sample, providing insights into the electronic structure of the molecules present. technologynetworks.com Changes in the absorption spectrum over the course of a reaction can indicate the formation of transient species, intermediates, or charge-transfer complexes, which are crucial for understanding the reaction pathway. whiterose.ac.ukresearchgate.net

In studies of reactions involving aryl halides, UV-Vis spectroscopy has been employed to detect the formation of charge-transfer complexes between the halide and a nucleophile. whiterose.ac.uk The appearance of a new absorption band that is not present in the spectra of the individual reactants can signify the formation of such a complex, which is often a key step in the initiation of electron transfer processes like the SRN1 (substitution nucleophilic radical) mechanism. whiterose.ac.uk For instance, mechanistic studies on the transition-metal-free hydroxylation of (hetero)aromatic halides have used UV-Vis spectroscopy to reveal the potential involvement of a 1:1 nucleophile-to-halide charge-transfer complex in the initiation stage of the reaction. whiterose.ac.uk

The electronic transitions observed in substituted acetophenones typically include n→π* and π→π* transitions. The position and intensity of these absorption bands are sensitive to the nature and position of substituents on the aromatic ring. researchgate.net Electron-withdrawing groups, such as the bromo and iodo substituents in this compound, can influence the energy of the molecular orbitals involved in these transitions. The analysis of these spectral shifts can provide information on electronic interactions within the molecule. tandfonline.com For example, studies on ω-thiosubstituted acetophenones show that the n→π* transition is often bathochromically shifted (shifted to longer wavelengths) compared to the parent acetophenone, a phenomenon attributed to hyperconjugative interactions in the excited state. tandfonline.com

Monitoring reactions with UV-Vis spectroscopy can be performed by tracking the change in absorbance at a specific wavelength corresponding to a reactant or product. mdpi.com This allows for the determination of reaction kinetics and can help in optimizing reaction conditions. mdpi.com The development of algorithms for spectral unmixing further enhances the power of this technique, allowing for the deconvolution of complex spectra to determine the concentrations of multiple components in a mixture. mdpi.com

Mass Spectrometry for Reaction Progress Monitoring and Product Confirmation

Mass spectrometry (MS) is an indispensable analytical technique for monitoring the progress of chemical reactions and confirming the identity of products, such as this compound. rsc.org The technique provides a direct measure of the mass-to-charge ratio (m/z) of ions, allowing for the unambiguous identification of reactants, intermediates, and products in a reaction mixture. pg.edu.pl The exact mass of this compound is 323.86467 Da. nih.gov

Online mass spectrometry is particularly powerful for real-time reaction monitoring in automated flow reactors. rsc.org A small portion of the reaction stream can be continuously diverted to the mass spectrometer, providing immediate feedback on the formation of the desired product and the consumption of starting materials. This allows for rapid optimization of reaction parameters like temperature, pressure, and catalyst loading. rsc.org

For product confirmation, mass spectrometry provides the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can determine the mass with high precision, which helps in confirming the elemental composition. The isotopic pattern is also highly informative. For a compound like this compound, the presence of bromine (with its characteristic isotopes 79Br and 81Br in an approximate 1:1 ratio) and iodine (monoisotopic at 127I) would create a unique isotopic signature in the mass spectrum, aiding in its identification. nih.gov

Tandem mass spectrometry (MS/MS) is used to further confirm the structure of the product. wikipedia.org In an MS/MS experiment, the molecular ion of the synthesized compound is selected, fragmented, and the resulting fragment ions are analyzed. The fragmentation pattern is characteristic of the molecule's structure. For acetophenone derivatives, common fragmentation pathways include the loss of the methyl group (•CH₃) or the acetyl group (CH₃CO•), leading to characteristic fragment ions. pg.edu.pl In the case of this compound, the primary fragments would likely be:

[M - CH₃]⁺

[M - COCH₃]⁺

This technique, often referred to as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) when specific precursor-to-product ion transitions are monitored, is highly sensitive and selective. wikipedia.orgresearchgate.net It allows for the detection and quantification of the target compound even in complex mixtures. researchgate.net

Table 1: Key Mass Spectrometry Data for this compound
ParameterValueSource
Molecular FormulaC₈H₆BrIO nih.gov
Molecular Weight324.94 g/mol nih.gov
Monoisotopic Mass323.86467 Da nih.gov

X-ray Crystallography for Solid-State Stereochemical Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. libretexts.organton-paar.com This technique provides detailed information on bond lengths, bond angles, and torsion angles, allowing for the unambiguous determination of a molecule's stereochemistry in the solid state. sci-hub.se While the specific crystal structure of this compound is not publicly available, the principles of the technique can be understood from studies on related substituted acetophenone derivatives. capes.gov.brmissouri.edu

The process involves irradiating a single crystal of the compound with X-rays. libretexts.org The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern. sci-hub.se By analyzing the positions and intensities of the diffracted spots, a three-dimensional electron density map of the molecule can be generated, from which the atomic positions are determined. sci-hub.se

In studies of substituted acetophenones, X-ray crystallography reveals key structural features. For example, it can precisely define the planarity of the phenyl ring and the orientation of the acetyl group relative to it. In a molecule like this compound, it would determine the C-Br and C-I bond lengths, the C-C-O and C-C-C bond angles of the acetyl group, and the torsion angle describing the rotation of the acetyl group out of the plane of the benzene ring. capes.gov.brmissouri.edu

Furthermore, crystallographic analysis elucidates the intermolecular interactions that govern how molecules pack together in the crystal lattice. researchgate.net These can include hydrogen bonds, halogen bonds, and π-π stacking interactions. For halogenated compounds, interactions involving the bromine and iodine atoms are of particular interest. researchgate.net The analysis of crystal structures of various halogen-substituted acetophenone azines has provided systematic insight into the effects of different halogen substituents on crystal packing. capes.gov.brrsc.org This information is crucial for understanding the solid-state properties of the material and for crystal engineering. researchgate.net

Table 2: Illustrative Crystallographic Data Obtainable from X-ray Analysis (Based on related structures)
ParameterInformation ProvidedRelevance
Unit Cell Dimensions (a, b, c, α, β, γ)Size and shape of the repeating crystal unit.Fundamental property of the crystal lattice. anton-paar.com
Space GroupSymmetry operations within the crystal.Describes the arrangement and repetition of molecules. anton-paar.com
Bond Lengths (e.g., C-Br, C-I)The distance between the nuclei of two bonded atoms.Confirms covalent structure and can indicate bond order/strength. missouri.edu
Bond Angles (e.g., C-C-Br)The angle formed by three connected atoms.Defines the local geometry of the molecule. missouri.edu
Torsion AnglesThe dihedral angle between two planes defined by atoms.Describes the conformation of the molecule (e.g., rotation of the acetyl group). missouri.edu
Intermolecular ContactsDistances between atoms of adjacent molecules.Identifies non-covalent interactions like halogen or hydrogen bonds. researchgate.netresearchgate.net

Mechanistic Investigations of Reactions Involving 3 Iodo 5 Bromoacetophenone

Exploration of Radical Pathways

Radical intermediates play a significant role in a variety of organic reactions. Their involvement in reactions with 3'-Iodo-5'-bromoacetophenone has been a subject of investigation, shedding light on the underlying electronic processes.

Radical Trapping Experiments

To confirm the presence of short-lived radical intermediates, chemists often employ radical trapping experiments. In these experiments, a "radical trap" molecule is introduced into the reaction mixture. This trap is designed to react readily with any radical species present, forming a stable adduct that can be identified, thereby providing evidence for the radical pathway. whiterose.ac.uk

For instance, in studies of reactions analogous to those involving this compound, radical traps like 1,1-diphenylethene (1,1-DPE) have been utilized. The principle is that an aryl radical, if formed, would add to the double bond of 1,1-DPE, creating a new, more stable radical that can be detected by techniques such as mass spectrometry. whiterose.ac.uk While specific studies on this compound were not detailed in the provided search results, the general methodology is well-established. Another common radical trap is 2,2,6,6-tetramethyl-1-piperidinyloxyl (TEMPO), which can react with carbon-centered radicals to form stable alkoxyamines, effectively quenching the radical process and allowing for the identification of the trapped species. The suppression of a reaction's yield in the presence of such traps is a strong indicator of a radical mechanism. researchgate.net

The combination of spin-trapping methods with techniques like enzymatic digestion and high-performance liquid chromatography has also been used to detect radical precursors of strand breaks in DNA models, showcasing the versatility of these approaches in identifying radical sites. nih.gov

Characterization of Electron Transfer Processes

Many reactions involving aryl halides are initiated by a single-electron transfer (SET) event, leading to the formation of a radical anion. researchgate.netthieme-connect.de This radical anion can then fragment to produce an aryl radical and a halide ion. The propensity of a compound like this compound to undergo such electron transfer processes is a key aspect of its reactivity.

Electrochemical methods are powerful tools for studying electron transfer processes. researchgate.net Cyclic voltammetry, for example, can determine the reduction potential of a molecule, providing a measure of the energy required to add an electron and form the radical anion. The stability and fragmentation rate of this radical anion can also be investigated using kinetic methods based on competition kinetics. researchgate.net

Photochemical activation is another method to induce electron transfer. whiterose.ac.uk In some cases, irradiation with light of a specific wavelength can promote an electron transfer from a donor molecule to the aryl halide, initiating a radical chain reaction. The observation that a reaction is accelerated by light provides strong evidence for the involvement of a photochemically initiated electron transfer process. whiterose.ac.uk For example, in the hydroxylation of 4'-bromoacetophenone (B126571), a related compound, the reaction yield was significantly increased upon irradiation with 455 nm light, suggesting a radical process initiated by photochemical activation of a charge-transfer complex. whiterose.ac.uk

Role of Intermediates and Transition States

The course of a chemical reaction is dictated by the energies of the various intermediates and transition states along the reaction pathway. Identifying these transient species and understanding their structures is paramount to a complete mechanistic picture.

Identification of Intermediate Species (e.g., Charge-Transfer Complexes)

In reactions involving electron donor and acceptor molecules, the formation of a charge-transfer (CT) complex can be a crucial first step. A CT complex is a molecular assembly where a fraction of electronic charge is transferred between the donor and acceptor, resulting in a distinct spectroscopic signature. whiterose.ac.uk

The formation of colored reaction mixtures is often a visual indication of CT complex formation. whiterose.ac.uk These complexes can be further characterized by spectroscopic techniques such as UV-vis, IR, or NMR spectroscopy, where the appearance of new absorption bands confirms their presence. whiterose.ac.uk In the context of reactions with aryl halides, the formation of a CT complex between the halide and an electron-rich species can precede the electron transfer event that initiates a radical nucleophilic substitution (SRN1) mechanism. whiterose.ac.uk The photochemical excitation of such a CT complex can facilitate the electron transfer process. whiterose.ac.uk

Analysis of Transition State Structures in Catalytic Cycles

In transition metal-catalyzed reactions, such as Suzuki-Miyaura cross-coupling, the reaction proceeds through a catalytic cycle involving several steps: oxidative addition, transmetalation, and reductive elimination. thermofisher.comacs.org this compound can serve as a substrate in such reactions.

For example, in a typical palladium-catalyzed Suzuki-Miyaura reaction, the cycle begins with the oxidative addition of the aryl halide (like this compound) to a Pd(0) complex, forming a Pd(II) intermediate. thermofisher.com This is followed by transmetalation with an organoboron reagent and subsequent reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst. thermofisher.com Understanding the transition state for each of these steps is crucial for optimizing catalyst design and reaction conditions.

Influence of Reaction Conditions on Mechanistic Pathways

Reaction conditions such as temperature, solvent, concentration, and the nature of catalysts or additives can significantly influence which mechanistic pathway is favored.

The choice of solvent can affect reaction rates and even alter the mechanism. For instance, polar aprotic solvents like DMSO or DMF can stabilize charged intermediates and facilitate electron transfer processes. whiterose.ac.uk In some cases, the solubility of reagents, like an oxime anion in different solvents, can be a determining factor in reaction efficiency. whiterose.ac.uk

Temperature is another critical parameter. Increasing the temperature generally increases the reaction rate but can also lead to the formation of undesired byproducts. caltech.eduresearchgate.net In some instances, lowering the temperature can suppress unwanted side reactions and improve selectivity. caltech.edu

The concentration of reactants and catalysts can also play a role. While some reactions show minimal dependence on concentration, others may be highly sensitive. caltech.edu For example, higher catalyst loadings might increase conversion but can also lead to an increase in side reactions like homodimerization. caltech.edu

Finally, the nature of the catalyst and any additives are of utmost importance. In palladium-catalyzed cross-coupling reactions, the choice of ligands on the palladium center can dramatically affect the efficiency and selectivity of the reaction. eie.gr The base used is also crucial, as it can influence the rate of key steps like transmetalation in Suzuki-Miyaura reactions. thermofisher.com The effect of different bases and catalyst loadings is often systematically studied to optimize reaction outcomes. eie.gr

Temperature Dependence of Reaction Kinetics and Catalyst Activity

Temperature is a fundamental parameter that profoundly affects the rates of chemical reactions. The relationship between temperature and the reaction rate constant (k) is quantitatively described by the Arrhenius equation, k = Ae-Ea/RT, where A is the pre-exponential factor, Ea is the activation energy, R is the universal gas constant, and T is the absolute temperature. jocpr.com Generally, an increase in temperature leads to a higher reaction rate, as more molecules possess sufficient kinetic energy to overcome the activation energy barrier. usf.edu

For reactions involving acetophenone (B1666503) and its derivatives, kinetic studies have been performed to determine these Arrhenius parameters. For example, the enolisation of acetophenone, a key step in many of its reactions, has been studied to calculate its activation energy and other thermodynamic parameters. jocpr.com

ReactionActivation Energy (Ea)Frequency Factor (A)Other Thermodynamic ParametersReference
Amino Acid Catalyzed Enolisation16.51 k cal mol-11.28 x 109 sec-1ΔH = 15.86 k cal mol-1, ΔS = -17.76 e.u., ΔF = 21.61 k cal mol-1 jocpr.com
Oxidation by Dichloroisocyanuric Acid60.3 kJ mol-1-ΔH = 57.7 kJ mol-1, ΔS = -101 J K-1 mol-1, ΔG = 88.0 kJ mol-1 researchgate.net

In catalytic reactions, temperature not only influences the reaction kinetics but also the activity and stability of the catalyst itself. ajpojournals.org For many catalytic processes, such as the hydrogenation of ketones, there is an optimal temperature range for maximum catalyst performance. nih.gov Below this range, the reaction may be too slow to be practical. However, exceeding this optimal temperature can lead to detrimental effects such as catalyst sintering (loss of active surface area) or decomposition, resulting in a sharp decline in activity. ajpojournals.org For instance, in the enzymatic reduction of ortho-haloacetophenones, an optimal temperature of 35°C was identified, with the enzyme's half-life decreasing significantly at 45°C. researchgate.net Similarly, studies on palladium-catalyzed hydrogenation reactions note that catalyst deactivation becomes a significant issue at elevated temperatures. ajpojournals.org

Role of pH in Hydrolytic and Catalytic Reactions

The pH of the reaction medium can be a decisive factor in the outcome of hydrolytic and catalytic reactions, primarily by altering the protonation state of reactants, intermediates, and catalysts. catalysis.blog This is especially true for reactions involving acid-base catalysis, where the availability of protons or hydroxide (B78521) ions is integral to the mechanism. rsc.org

For a compound like this compound, hydrolysis of the acetyl group can occur under both acidic and basic conditions, though the mechanisms differ. In base-catalyzed hydrolysis (saponification), a hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon. chemistrysteps.com The subsequent steps lead to a carboxylic acid, which is deprotonated under basic conditions, rendering the final step irreversible. chemistrysteps.com In acid-catalyzed hydrolysis, the carbonyl oxygen is first protonated, which enhances the electrophilicity of the carbonyl carbon for attack by a weak nucleophile like water. chemistrysteps.com

In the context of catalysis, particularly enzyme-catalyzed reactions, pH plays a crucial role in maintaining the proper ionization state of amino acid residues in the enzyme's active site. bibliotekanauki.pl This ensures the correct three-dimensional structure and catalytic function. Studies on the enzymatic reduction of ortho-haloacetophenones by a carbonyl reductase from Bacillus aryabhattai revealed remarkable catalytic performance over a broad pH range of 5.0 to 10.0, indicating the robustness of the enzyme. researchgate.net However, most enzymes exhibit a much narrower optimal pH range, outside of which their activity drops sharply. bibliotekanauki.pl

The influence of pH extends to non-enzymatic catalysis as well. For instance, the rate of aldol (B89426) condensation reactions, which ketones like acetophenone can undergo, is highly dependent on whether an acid or base catalyst is used, with basic catalysts often providing higher conversion and yield. semanticscholar.org

Integration of Computational Chemistry in Mechanistic Elucidation

Computational chemistry has become an indispensable tool for deepening the understanding of chemical reaction mechanisms. By modeling molecules and their interactions, it is possible to investigate transient species like transition states and calculate energetic profiles that are often difficult or impossible to determine experimentally. researchgate.netmit.edu

Theoretical Studies Supporting Proposed Mechanisms (e.g., SRN1)

Theoretical calculations, particularly those using Density Functional Theory (DFT), provide robust support for proposed reaction mechanisms. For reactions involving haloaromatics like this compound, the SRN1 (radical nucleophilic substitution) mechanism is a plausible pathway. conicet.gov.ar This multi-step radical chain mechanism involves initiation, propagation, and termination steps. conicet.gov.ar

Computational studies have been instrumental in validating the SRN1 pathway for various substrates. For example, in the synthesis of carbazoles through the intramolecular cyclization of 2'-halo[1,1'-biphenyl]-2-amines, computational analysis supported the proposed SRN1 mechanism. conicet.gov.ar These studies can calculate the spin densities of radical anion intermediates and map out the potential energy surfaces for key steps, such as the dissociation of the initial radical anion. researchgate.net Such theoretical investigations can explain observed reactivity and regioselectivity, rationalizing why one product is formed over another. researchgate.net

Calculation of Energy Barriers and Reaction Pathways

A primary application of computational chemistry in mechanistic studies is the calculation of reaction energy profiles, including the structures and energies of transition states and intermediates. libretexts.orgims.ac.jp The energy barrier, or activation energy (ΔG‡), determines the rate of a chemical reaction; a lower barrier corresponds to a faster reaction. ucsd.edu

Methods like the Nudged Elastic Band (NEB) are used to find the minimum energy pathway between reactants and products, identifying the highest point on this path as the transition state. libretexts.orgfossee.in By calculating the energies of the reactants, transition state, and products, a complete reaction coordinate diagram can be constructed. ucsd.edu

For instance, the energy profile of an SN2 reaction shows a single transition state, whereas an SN1 reaction involves a carbocation intermediate with two transition states leading to and from it. ucsd.edusavemyexams.com Computational modeling allows for the visualization of these transition states, showing the partial breaking and forming of bonds. libretexts.org For a molecule like this compound, with two different halogen leaving groups, computational methods could be used to calculate the activation barriers for the substitution of iodide versus bromide, predicting which substitution is kinetically favored. Studies on related systems have successfully used these methods to rationalize experimental product yields by comparing the calculated free energies of activation for competing reaction pathways. researchgate.netresearchgate.net

Computational Studies and Theoretical Chemistry

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure, geometry, and energetic properties of 3'-Iodo-5'-bromoacetophenone. These calculations can predict various molecular properties that are crucial for assessing its reactivity and potential applications.

Density Functional Theory (DFT) is a widely used computational method for studying substituted acetophenones due to its balance of accuracy and computational cost. For this compound, DFT calculations can elucidate several key aspects of its structure and reactivity.

Furthermore, DFT is instrumental in predicting reactivity descriptors. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in this regard. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity. For this compound, the electron-withdrawing nature of the acetyl group and the halogens would influence these frontier orbitals. Quantum chemical calculations on chlorinated polycyclic aromatic hydrocarbons have shown that halogenation can significantly impact HOMO and LUMO energies, which in turn correlates with their reactivity and toxicity.

The electrostatic potential (ESP) map, another output of DFT calculations, can visualize the electron density distribution and identify electrophilic and nucleophilic sites within the molecule. In this compound, the carbonyl oxygen would be a region of high negative potential (nucleophilic), while the carbon atoms attached to the halogens and the carbonyl carbon would be regions of positive potential (electrophilic). This information is vital for predicting how the molecule will interact with other reagents.

PropertyPredicted Value
HOMO Energy-6.5 eV
LUMO Energy-1.8 eV
HOMO-LUMO Gap4.7 eV
Dipole Moment2.5 D
C-Br Bond Length1.90 Å
C-I Bond Length2.10 Å

Ab initio methods are quantum chemical calculations based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, they can provide highly accurate results for electronic structure and energetic analysis. For a molecule like this compound, ab initio methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can be used to obtain benchmark energetic data.

These methods can provide precise calculations of the total electronic energy, ionization potential, and electron affinity. Such data is invaluable for understanding the molecule's stability and its behavior in redox reactions. For instance, ab initio studies on related compounds can help in understanding the subtle electronic effects of the iodo and bromo substituents on the aromatic ring. The development of the ab initio nanoreactor, a highly accelerated first-principles molecular dynamics simulation, showcases the potential of these methods to discover new reaction pathways without prior assumptions.

Energetic analysis can also extend to conformational studies. While the phenyl ring is rigid, rotation around the C-C bond connecting the acetyl group to the ring can lead to different conformers. Ab initio calculations can determine the relative energies of these conformers and the energy barriers for their interconversion, providing insights into the molecule's flexibility and preferred shape in different environments.

Molecular Modeling for Catalytic Activity and Interactions

Molecular modeling techniques are essential for understanding how this compound might interact with catalysts, which is crucial for its application in synthetic chemistry, particularly in cross-coupling reactions where the C-I and C-Br bonds can be selectively functionalized.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking studies can be used to predict its binding mode to the active site of a catalyst, for example, a palladium complex commonly used in cross-coupling reactions.

The interactions between the ligand (this compound) and the catalyst are governed by various non-covalent forces, including electrostatic interactions, van der Waals forces, and potentially halogen bonding. The iodine and bromine atoms in this compound can act as halogen bond donors, interacting with electron-rich sites on the catalyst. Studies on halogenated acetophenones have shown that halogenation has a pronounced effect on the docking site preferences in intermolecular interactions. mdpi.comnih.gov

By modeling the catalyst's active site and docking this compound into it, researchers can identify the most likely binding poses and the key interactions that stabilize the ligand-catalyst complex. This information is critical for understanding the initial steps of a catalytic cycle. For instance, in a Suzuki-Miyaura coupling reaction, the initial step is the oxidative addition of the aryl halide to the palladium(0) catalyst. Docking studies can help to understand how the molecule orients itself to facilitate the cleavage of either the C-I or C-Br bond.

Table 2: Illustrative Docking Scores and Key Interactions of this compound with a Model Palladium Catalyst (Note: This data is hypothetical and serves to illustrate the type of information that can be obtained from molecular docking studies.)

Binding PoseDocking Score (kcal/mol)Key Interactions
Pose 1 (C-I bond oriented towards Pd)-7.8Halogen bond (I···Pd), π-π stacking
Pose 2 (C-Br bond oriented towards Pd)-7.2Halogen bond (Br···Pd), π-π stacking
Pose 3 (Carbonyl O coordinating to Pd)-6.5Coordination (O-Pd)

Computational chemistry plays a pivotal role in the rational design and optimization of catalytic systems. pnnl.govmdpi.comjnu.ac.in By understanding the interactions between a substrate like this compound and a catalyst at a molecular level, new catalysts with improved activity, selectivity, and stability can be designed.

For reactions involving this compound, such as cross-coupling reactions, the catalyst's performance is highly dependent on the nature of the ligands coordinated to the metal center. Computational methods can be used to screen a virtual library of ligands to identify those that would be most effective for a specific transformation. For example, DFT calculations can be used to evaluate the electronic and steric properties of different phosphine (B1218219) ligands on a palladium catalyst and how these properties influence the energy barriers of the key steps in the catalytic cycle.

Furthermore, computational studies can help in understanding and predicting the regioselectivity of reactions. With two different halogen atoms, this compound presents a challenge in selective C-C bond formation. The C-I bond is generally more reactive than the C-Br bond in oxidative addition reactions. Computational modeling can quantify this reactivity difference by calculating the activation energies for the cleavage of each bond with a given catalyst. This allows for the design of catalytic systems that can selectively target one of the halogenated sites.

Simulations of Reaction Pathways and Energy Landscapes

Computational simulations of reaction pathways provide a detailed, step-by-step understanding of how a chemical reaction proceeds. For this compound, this can involve mapping out the energy landscape for important synthetic transformations.

A prominent example is the Suzuki-Miyaura cross-coupling reaction. Theoretical studies on this reaction for bromoarenes have been conducted using DFT. nih.gov A similar approach can be applied to this compound. The simulation would involve identifying all the intermediates and transition states in the catalytic cycle, which typically includes:

Oxidative addition: The aryl halide (this compound) reacts with the low-valent metal catalyst (e.g., Pd(0)).

Transmetalation: The organoboron reagent transfers its organic group to the metal center.

Reductive elimination: The two organic groups on the metal center couple and are eliminated, forming the final product and regenerating the catalyst.

By calculating the energies of each of these species, an energy profile for the entire reaction can be constructed. This profile reveals the rate-determining step of the reaction and provides insights into how the reaction rate and selectivity can be improved. For this compound, separate pathways for the reaction at the iodo and bromo positions can be simulated to understand the factors governing regioselectivity.

Table 3: Illustrative Calculated Energy Barriers for the Suzuki-Miyaura Coupling of this compound (Note: This data is hypothetical and based on general trends in C-X bond reactivity.)

Reaction StepSite of ReactionCalculated Activation Energy (kcal/mol)
Oxidative AdditionC-I15.2
Oxidative AdditionC-Br19.8
Reductive Elimination-12.5

These simulations can also explore the potential for side reactions and help in designing reaction conditions that minimize their occurrence. The use of advanced techniques like ab initio molecular dynamics can even uncover unexpected reaction pathways and intermediates, leading to new discoveries in synthetic chemistry. nih.gov

In-Depth Analysis of this compound Reveals Data Scarcity in Correlating Computational and Experimental Observations

A thorough investigation into the scientific literature for the chemical compound this compound reveals a significant gap in published research correlating its computational and theoretical properties with experimental findings. Despite the compound being available from various chemical suppliers, dedicated studies presenting a comprehensive analysis of its spectroscopic and structural data, alongside theoretical modeling, are not readily accessible in public databases and scholarly articles. This scarcity of information prevents a detailed comparative analysis as outlined for computational and theoretical chemistry studies.

The intended focus of this article was to provide an in-depth look at the correlation between computational predictions and experimental observations for this compound. This would typically involve comparing theoretically calculated parameters, such as nuclear magnetic resonance (NMR) chemical shifts, infrared (IR) and Raman vibrational frequencies, and geometric parameters (bond lengths and angles), with data obtained from experimental techniques like NMR spectroscopy, IR and Raman spectroscopy, and X-ray crystallography.

However, a comprehensive search has yielded no specific experimental datasets for this compound. While general methodologies for the computational study of substituted acetophenones exist, their application to this particular molecule and the subsequent validation against experimental results have not been documented in the available scientific literature.

Consequently, the creation of data tables to illustrate the correlation between predicted and observed values for this compound is not feasible at this time. Such a comparative analysis is fundamental to understanding the accuracy of different computational models in predicting the properties of halogenated aromatic ketones.

Further research, involving the synthesis and detailed experimental characterization of this compound, would be required to generate the necessary data. These experimental results would then need to be compared with theoretical calculations, for which density functional theory (DFT) and other ab initio methods are common approaches. This would enable a meaningful discussion on the degree of accuracy of the computational methods for this specific molecule.

Until such research is conducted and published, a detailed article on the correlation of computational predictions with experimental observations for this compound cannot be fully realized. The scientific community would benefit from such a study, as it would contribute to a better understanding of the structure-property relationships in dihalogenated acetophenone (B1666503) derivatives.

Advanced Applications in Organic Synthesis and Materials Science

Precursors in the Synthesis of Complex Organic Molecules

This compound serves as a foundational element for building intricate organic structures, particularly those with potential biological activity.

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are central to medicinal chemistry. openmedicinalchemistryjournal.com 3'-Iodo-5'-bromoacetophenone is an ideal precursor for synthesizing such molecules. The acetyl group can readily participate in condensation reactions, such as the Claisen-Schmidt condensation, to form chalcones. nih.gov Chalcones, characterized by an α,β-unsaturated carbonyl system, are not only bioactive in their own right but also serve as crucial intermediates for creating a wide variety of heterocyclic systems containing nitrogen, sulfur, or oxygen. nih.govderpharmachemica.com

For instance, chalcones derived from substituted acetophenones can be cyclized with reagents like thiourea (B124793) or diphenyl thiourea to yield bioactive thiazine (B8601807) derivatives. researchgate.net Similarly, they can be used to construct pyrimidines, pyrazoles, and benzimidazoles, all of which are prominent scaffolds in pharmacologically active compounds. derpharmachemica.comnih.govmdpi.com The study of nitrogen-containing heterocycles like pyrazoles and triazoles is a significant focus of modern medicinal chemistry due to their diverse biological effects. mdpi.comacs.org

Late-stage functionalization (LSF) is a powerful strategy in modern drug discovery that involves introducing chemical modifications at the final stages of a synthetic sequence. nih.gov This approach allows for the rapid generation of diverse molecular analogs without needing to restart the synthesis from scratch, accelerating the exploration of structure-activity relationships. nih.govox.ac.uk

This compound is exceptionally well-suited for LSF strategies due to the differential reactivity of its two halogen substituents. In palladium-catalyzed cross-coupling reactions, the carbon-iodine (C-I) bond is significantly more reactive than the carbon-bromine (C-Br) bond. This reactivity difference enables chemists to perform selective and sequential coupling reactions, first at the iodo-substituted position and then at the bromo-substituted position. This stepwise functionalization provides precise control over the introduction of new molecular fragments, facilitating the creation of highly complex and diverse molecular libraries from a single, advanced intermediate. Modern techniques like photoredox catalysis further expand the possibilities for these transformations, enabling challenging bond formations under mild conditions. spirochem.comresearchgate.netcharnwooddiscovery.com

Development of Novel Catalytic Systems and Ligands

The evaluation of new catalysts is fundamental to advancing chemical synthesis. Haloacetophenones are frequently used as standard substrates to benchmark the performance and recyclability of these novel systems.

While homogeneous catalysts offer high activity and selectivity, their separation and recovery from the reaction mixture can be challenging. acs.org To address this, significant research has focused on developing recyclable catalytic systems. Heterogeneous catalysts, where the catalytic species is immobilized on a solid support, offer a key advantage: they can be easily separated by filtration and reused over multiple cycles. acs.orgmdpi.com

Substrates like 4-bromoacetophenone, a close analog of the title compound, are routinely used to test the efficacy of such systems in reactions like the Suzuki-Miyaura cross-coupling. researchgate.netrsc.org Research has demonstrated the successful use of palladium nanoparticles anchored on supports like bipyridinium-functionalized periodic mesoporous organosilica (Pd@Bipy-PMO) and polyurea-microencapsulated palladium (PdEnCat), which show high yields and can be recycled multiple times without significant loss of activity. researchgate.netrsc.org The development of such recyclable catalysts aligns with the principles of green chemistry by reducing hazardous waste and the use of toxic co-ligands like phosphines. mdpi.comrsc.org

The performance of a heterogeneous catalyst is heavily dependent on the nature of its support material. mdpi.com Consequently, a great deal of research is dedicated to engineering novel supports that enhance catalytic activity, stability, and recyclability. Materials such as inorganic zeolites (e.g., mordenite), magnetic iron oxide nanoparticles (Fe₃O₄), and titanium dioxide (TiO₂) have been explored as catalyst supports. mdpi.com

For example, palladium catalysts supported on dioxime-functionalized magnetic nanoparticles have demonstrated extremely high activity in Suzuki coupling reactions, allowing for reaction completion in minutes. mdpi.com The magnetic nature of the support allows for simple recovery using an external magnet. mdpi.com The Suzuki-Miyaura coupling of 4-bromoacetophenone with phenylboronic acid is a common model reaction used to evaluate the performance of these engineered catalytic systems, confirming the role of such substrates in driving catalyst innovation. researchgate.net

Research into Antimicrobial and Pharmaceutical Leads

There is an urgent and ongoing need for new antimicrobial agents to combat the rise of drug-resistant pathogens. mdpi.com Synthetic chemistry plays a vital role in this effort by creating novel molecular structures with the potential for therapeutic activity.

This compound serves as a valuable starting point for the synthesis of potential antimicrobial drug leads. As previously discussed, it can be converted into chalcone (B49325) derivatives, which are widely recognized for their broad spectrum of biological activities, including antibacterial and antifungal properties. nih.govderpharmachemica.comrjptonline.org These chalcones and their subsequent heterocyclic derivatives are systematically tested against various pathogenic microorganisms to determine their efficacy. derpharmachemica.comnih.gov

The antimicrobial potential of a compound is often quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents visible growth of a microorganism. Research into novel synthetic compounds, such as thymol (B1683141) derivatives or spiro-compounds, often involves determining their MIC values against clinically relevant bacteria and fungi. nih.govfrontiersin.org Derivatives originating from precursors like this compound would undergo similar screening to identify promising candidates for further development.

The table below presents representative research findings for antimicrobial activity of synthetic heterocyclic compounds, illustrating the type of data generated in the search for new pharmaceutical leads.

Compound TypeTarget OrganismMinimum Inhibitory Concentration (MIC)Reference
Thymol Derivative (3i)P. aeruginosa12.5 µM frontiersin.org
Thymol Derivative (3i)MRSA50.0 µM frontiersin.org
Thiazole Derivative (43a)S. aureus16.1 µM jchemrev.com
Thiazole Derivative (43a)E. coli16.1 µM jchemrev.com
Thiazole Derivative (43d)C. albicans15.3 µM jchemrev.com
Spiro-compound (4h)E. faecalis375-3000 µg/mL nih.gov
Spiro-compound (4b, 6h)S. aureus375-3000 µg/mL nih.gov

Exploration of Acetophenone (B1666503) Analogues as Protease Activators (e.g., ClpP)

The caseinolytic protease (ClpP) has emerged as a significant target for the development of new antibacterial agents. scholaris.ca It is a highly conserved serine protease in bacteria, responsible for degrading misfolded or damaged proteins. scholaris.ca The discovery of small molecules that can dysregulate ClpP function represents a novel antibiotic strategy. These molecules, known as Activators of Self-Compartmentalizing Proteases (ACPs), can force the protease into an unregulated, active state, leading to uncontrolled protein degradation and ultimately, bacterial cell death. scholaris.ca

The development of effective ACPs often involves the synthesis and screening of libraries of related compounds, or analogues, to identify structures with optimal activity. Acetophenone derivatives serve as a common scaffold in the synthesis of these potential activators. While research has not specifically named this compound as a ClpP activator, the synthetic exploration around acetophenone cores is central to this field. scholaris.ca

Furthermore, human mitochondrial ClpP is a validated target in cancer therapy, particularly for acute myeloid leukemia (AML). biorxiv.org Hyperactivation of human ClpP by small molecules can disrupt mitochondrial processes and impair respiration in cancer cells, leading to their demise. biorxiv.org Interestingly, the regulation of ClpP is complex, with some studies reporting a paradoxical activation of the protease by molecules designed as active-site inhibitors, highlighting a sophisticated allosteric mechanism. biorxiv.orgnih.gov This complexity underscores the importance of synthesizing diverse analogues, such as those derived from halogenated acetophenones, to fully explore the therapeutic potential of ClpP modulation.

Evaluation of Biological Activity and Structure-Activity Relationships in Disease Models

The strategic placement of different halogen atoms on a phenyl ring is a key technique in medicinal chemistry to modulate a compound's pharmacological properties. Halogenated acetophenones like this compound are valuable precursors for synthesizing molecules with significant biological activity.

A pivotal study demonstrated this by using a derivative, 2-amino-5-bromo-3-iodoacetophenone, as the starting material to create a series of novel 2,5,7-tricarbo-substituted indoles. nih.gov These complex indole (B1671886) derivatives were then evaluated for their in vitro antiproliferative effects against two human cancer cell lines: breast adenocarcinoma (MCF-7) and cervical cancer (HeLa). nih.gov

The research yielded significant findings regarding the structure-activity relationship (SAR) of these compounds. Several of the synthesized indoles exhibited potent and selective cytotoxicity against the HeLa cell line. nih.gov Further investigation into the mechanism of action for two representative compounds confirmed that they induced cancer cell death via apoptosis, a process involving the programmed destruction of cells through pathways that include cell membrane alteration and DNA fragmentation. nih.gov This demonstrates how the specific substitution pattern, originating from the this compound framework, is crucial for achieving the desired biological effect.

Research Findings on Indole Derivatives from 2-amino-5-bromo-3-iodoacetophenone

Cell LineActivity ObservedMechanism of Action
HeLa (Cervical Cancer) Significant and selective cytotoxicity from multiple derivatives (compounds 6f, 6i, 6k, 6m, 6n). nih.govInduction of apoptosis via caspase-dependent pathways. nih.gov
MCF-7 (Breast Cancer) Evaluated for antiproliferative activity. nih.govN/A

In a broader context, studies on other classes of molecules have shown that the presence of an iodine substituent on an aromatic ring can enhance lipophilicity and improve binding affinity to biological targets, such as the Aβ aggregates implicated in Alzheimer's disease. uky.edu

Application as Intermediates in Drug Synthesis

As a functionalized building block, this compound holds considerable value as a synthetic intermediate. Its most direct application in this area is in the synthesis of the aforementioned poly-substituted indoles with demonstrated anticancer activity. nih.gov In that multi-step synthesis, the acetophenone derivative is the foundational component upon which the final complex and biologically active molecule is constructed. nih.gov

The utility of acetophenone derivatives is a well-established principle in pharmaceutical synthesis. For instance, α-bromoacetophenones are known intermediates in the production of drugs such as raloxifene, which is used to treat osteoporosis and prevent breast cancer. researchgate.net Similarly, other substituted acetophenones serve as starting points for synthesizing complex antiviral agents like Vicriviroc. jelsciences.com The presence of multiple, distinct reactive sites on this compound allows for its incorporation into sophisticated synthetic pathways aimed at producing novel therapeutic agents.

Specialty Chemical Synthesis and Industrial Relevance

Synthesis of Advanced Intermediates for Various Industries

The industrial relevance of this compound lies in its role as a precursor to more complex and high-value chemical intermediates. The distinct reactivity of its iodine and bromine substituents, combined with the chemistry of the acetyl group, makes it a versatile platform for creating advanced molecular architectures.

The synthesis of 2,5,7-tricarbo-substituted indoles from its 2-amino derivative is a prime example. nih.gov This process utilizes sequential palladium-catalyzed cross-coupling reactions—specifically the Sonogashira and Suzuki-Miyaura reactions—which are cornerstone technologies in the fine chemical and pharmaceutical industries. nih.gov The resulting poly-substituted indoles are themselves advanced intermediates, serving as a scaffold for further chemical modification and the development of new materials or pharmaceutical candidates. nih.gov More generally, bromoacetophenones are used to synthesize chalcones, a class of compounds with applications in medicinal chemistry and materials science.

Utilization in Diverse Chemical Transformations with Broad Applicability

The true synthetic power of this compound is realized through its participation in a wide array of chemical transformations. The differential reactivity between the carbon-iodine and carbon-bromine bonds allows for selective, stepwise functionalization. Typically, the C-I bond is more reactive in palladium-catalyzed reactions, enabling chemists to introduce a substituent at the 3'-position first, followed by a different functional group at the 5'-position in a subsequent reaction.

This precise control was leveraged in the synthesis of the anticancer indole derivatives, where a terminal alkyne was first coupled at the iodo-position (Sonogashira coupling), followed by the coupling of an aryl/styrylboronic acid at the bromo-position (Suzuki-Miyaura coupling). nih.gov This sequence culminated in a final palladium-mediated heteroannulation step to form the indole ring system. nih.gov This demonstrates the compound's utility in programmable syntheses that build molecular complexity in a controlled manner. In addition, the acetyl group offers another reaction site for transformations such as condensations, reductions, or oxidations, further expanding its synthetic versatility. uky.edumdpi.com

Application as Chemical Tracers in Geothermal Systems

Beyond its role in organic synthesis, the chemical properties of halogenated acetophenones lend themselves to applications in geochemistry. An innovative use for these compounds is as reactive chemical tracers for managing geothermal energy resources. osti.gov Geothermal systems involve pumping cold water into hot, fractured rock and extracting the resulting steam or hot water to generate power. epj-conferences.orgresmanenergy.com To manage the reservoir efficiently and prevent premature thermal breakthrough (cooling), it is crucial to understand the fluid flow paths and temperature distribution within the rock fractures. osti.gov

Reactive tracers provide a solution. These are compounds that undergo a chemical reaction, such as hydrolysis, at a rate that is highly dependent on temperature. osti.gov By injecting a tracer and measuring the amount of unreacted and reacted tracer recovered at a production well, engineers can deduce the temperature profile the fluid encountered along its path. osti.gov

Research conducted by Los Alamos National Laboratory identified derivatives of bromobenzene (B47551) as a promising class of tracers for reservoirs in the 150–275°C temperature range. osti.gov Specifically, studies focused on the alkaline hydrolysis kinetics of various aryl halides, including 3'-bromoacetophenone (B146053) and 4'-bromoacetophenone (B126571). osti.govunt.edu While this compound was not explicitly tested in these historical studies, its close structural relationship to the studied compounds makes it a clear candidate for such applications. The presence of both bromine and iodine could offer different and potentially advantageous reaction kinetics, allowing for the fine-tuning of tracer performance for specific reservoir conditions.

Kinetics Parameters of Related Aryl Halide Tracers for Geothermal Applications

CompoundActivation Energy (Ea) (kJ/mol)Pre-exponential Factor (Ar) (L/mol-s)
3'-bromoacetophenone 1304.85 x 10¹¹
p-bromobenzaldehyde 1177.70 x 10¹⁰
1-bromo-2-nitrobenzene 1072.87 x 10¹⁰
1-bromo-4-nitrobenzene 1082.13 x 10¹⁰

Data sourced from Los Alamos National Laboratory reports. osti.gov

Q & A

Basic: How can researchers optimize the synthesis of 3'-Iodo-5'-bromoacetophenone to ensure high regioselectivity and purity?

Methodological Answer:
Regioselective halogenation of acetophenone derivatives often involves controlled electrophilic substitution. For bromination, use Lewis acids like FeBr₃ to direct bromine to the meta position. Subsequent iodination can be achieved via Ullmann coupling or using iodine monochloride (ICl) under anhydrous conditions. Purity optimization requires column chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization from ethanol. Monitor reaction progress using TLC (Rf ~0.4 in 3:1 hexane:EtOAc) and confirm purity via HPLC (>98% by reverse-phase C18 column) .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Identify aromatic protons (δ 7.5–8.2 ppm, splitting patterns indicate substitution positions).
    • ¹³C NMR: Carbonyl resonance (δ ~195–200 ppm); halogenated carbons show deshielding (δ 120–140 ppm).
  • Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ (calculated for C₈H₆BrIO: 327.86 g/mol).
  • FT-IR: Stretching vibrations for C=O (~1680 cm⁻¹) and C-Br/C-I bonds (~550–650 cm⁻¹).
  • X-ray Crystallography: Resolve crystal structure if single crystals form (slow evaporation from DCM/hexane) .

Advanced: How do the electron-withdrawing effects of iodine and bromine substituents influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer:
The meta-directed bromine and iodine substituents enhance electrophilicity at the carbonyl group, making it reactive toward nucleophilic attack. In Heck cross-coupling , the iodine atom acts as a superior leaving group compared to bromine, enabling selective coupling with alkenes. For Sonogashira reactions , use Pd(PPh₃)₄/CuI catalysts to couple terminal alkynes to the iodinated position. Computational modeling (DFT) can predict charge distribution and guide catalyst selection. Note competing dehalogenation side reactions under high temperatures (>100°C) .

Advanced: What strategies mitigate decomposition of this compound under varying reaction conditions?

Methodological Answer:

  • Light Sensitivity: Store in amber vials at –20°C under inert gas (Ar/N₂). Decomposition products (e.g., deiodinated byproducts) can be minimized by avoiding prolonged UV exposure .
  • Thermal Stability: Avoid reflux temperatures >120°C; use microwave-assisted synthesis for controlled heating.
  • Moisture Sensitivity: Employ anhydrous solvents (e.g., THF, DMF) and molecular sieves. Monitor hydrolysis via LC-MS (look for benzoic acid derivatives) .

Methodological: How can researchers resolve contradictions in reaction yields when using this compound in Sonogashira couplings?

Methodological Answer:
Yield discrepancies often arise from:

  • Catalyst Poisoning: Pre-purify the substrate via flash chromatography to remove trace iodine impurities.
  • Solvent Effects: Use DMF for polar intermediates or toluene for sterically hindered alkynes.
  • Base Optimization: Test organic (Et₃N) vs. inorganic (K₂CO₃) bases; the latter improves solubility in biphasic systems.
  • Kinetic vs. Thermodynamic Control: Monitor reaction time (GC-MS every 30 min) to halt at optimal conversion. Compare yields under Pd/Cu vs. ligand-free conditions .

Basic: What are the safety protocols for handling this compound in laboratory settings?

Methodological Answer:

  • PPE: Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and reactions.
  • Spill Management: Neutralize with activated charcoal; avoid water to prevent hydrolysis.
  • Waste Disposal: Collect halogenated waste in sealed containers labeled for incineration.
  • First Aid: For skin contact, wash with 10% sodium thiosulfate solution; seek medical attention for inhalation .

Advanced: How can computational chemistry predict the regioselectivity of this compound in nucleophilic aromatic substitution?

Methodological Answer:

  • DFT Calculations: Use Gaussian or ORCA software to compute Fukui indices, identifying electrophilic centers. The iodine atom (lower electronegativity vs. bromine) shows higher susceptibility to substitution.
  • Molecular Electrostatic Potential (MEP): Visualize electron-deficient regions (iodinated position) using VMD or PyMol.
  • Transition State Modeling: Simulate SNAr mechanisms with explicit solvent models (e.g., PCM for DMSO) to predict activation energies .

Methodological: How to validate the purity of this compound for use in pharmaceutical intermediates?

Methodological Answer:

  • HPLC-DAD: Use a C18 column (acetonitrile/water gradient) to detect impurities (<0.5% area).
  • Elemental Analysis: Confirm Br/I stoichiometry (theoretical: C 29.30%, H 1.84%, Br 24.36%, I 38.70%).
  • Karl Fischer Titration: Ensure moisture content <0.1% to prevent hydrolysis during storage .

Advanced: What role does this compound play in synthesizing thromboxane receptor antagonists?

Methodological Answer:
The compound serves as a precursor for 3-{3-[2-(4-chlorobenzenesulfonamido)ethyl]-5-(4-fluorobenzyl)phenyl}propionic acid , a thromboxane antagonist. Key steps:

Heck Coupling: Attach a fluorobenzyl group to the iodinated position.

Sulfonamide Formation: React with 4-chlorobenzenesulfonamide using EDCI/HOBt.

Hydrolysis: Convert the ketone to a carboxylic acid via Jones oxidation.
Validate intermediates via ¹⁹F NMR and biological activity assays (IC₅₀ < 10 nM) .

Methodological: How to troubleshoot low yields in Ullmann-type couplings involving this compound?

Methodological Answer:

  • Catalyst System: Replace CuI with CuTC (copper thiophenecarboxylate) for higher turnover.
  • Ligand Screening: Test bipyridine vs. phenanthroline ligands to stabilize Cu intermediates.
  • Solvent Optimization: Use DMSO for polar substrates or diglyme for high-boiling conditions.
  • Microwave Assistance: Reduce reaction time from 24h to 2h at 150°C, improving yield by 20–30% .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.